5-苯基噁唑-2-羧酸

描述

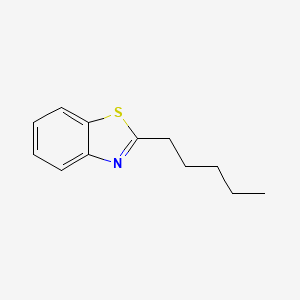

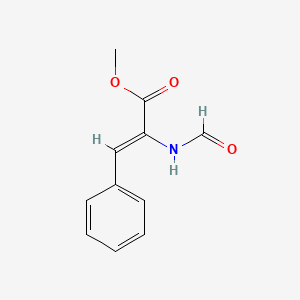

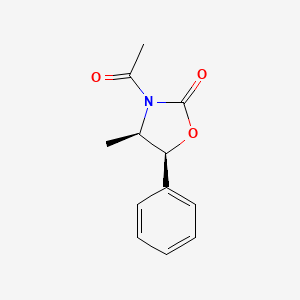

5-Phenyloxazole-2-carboxylic acid is a chemical compound that belongs to the class of oxazoles . It is used in research and has a CAS number of 1014-14-8 .

Synthesis Analysis

The synthesis of 5-Phenyloxazole-2-carboxylic acid involves the addition of Sodium hydroxide 2M to a solution of an intermediate compound in ethanol. The mixture is stirred at room temperature for 2 hours. The solution is then acidified to pH 0-1 by the addition of a solution of hydrochloric acid 6N. The resulting precipitate is collected by filtration, washed with water, and dried to furnish 5-Phenyloxazole-2-carboxylic acid .

Molecular Structure Analysis

The molecular formula of 5-Phenyloxazole-2-carboxylic acid is C10H7NO3 . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carbonyl group a basic trigonal shape .

Chemical Reactions Analysis

The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .

Physical And Chemical Properties Analysis

Carboxylic acids, including 5-Phenyloxazole-2-carboxylic acid, are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

科学研究应用

双官能化合物的合成

合成了5-苯基噁唑衍生物,包括在C-2位置具有羟基烷基基团和在C-4位置具有醛基或羧基的化合物,用于各种应用。合成涉及将羰基化电亲加入到5-苯基噁唑的2-锂衍生物中。这种方法对于防止电环开环反应并通过氧杂环系统的化学转化简化目标化合物的获取具有重要意义(Couture et al., 2002)。

聚合物合成的发展

2-(4-羧基苯基)苯并噁唑-5-羧酸,与5-苯基噁唑-2-羧酸密切相关的化合物,已用于合成热致液晶聚酯。通过与各种衍生物的缩聚制备的这些聚酯表现出向列熔点和各向同性熔点等性质,有助于理解聚合物化学中结构/性质关系(Kricheldorf & Thomsen, 1992)。

微管聚合抑制剂

5-苯基噁唑-2-羧酸衍生物显示出作为微管聚合抑制剂的潜力。这些衍生物,包括N,5-二苯基噁唑-2-羧酰胺,已被研究其结构活性关系和对各种癌细胞系的细胞毒性。这些发现为开发针对微管秋水仙碱结合位点的新抑制剂提供了见解(Zhang et al., 2021)。

潜在抗菌剂

从苯并噁唑-2-羧酸合成的新型2-(5-(取代苯基)-(1,3,4)噁二唑-2-基)-苯并噁唑已被评估为潜在的抗菌剂。这些化合物具有有前途的化学结构,并已被表征其抗菌性能(Gadegoni et al., 2013)。

过氧化物酶增殖物激活受体γ激动剂

与5-苯基噁唑-2-羧酸相关的化合物,如N-(2-苯甲酰基苯基)-L-酪氨酸衍生物,已被研究为过氧化物酶增殖物激活受体γ(PPARγ)激动剂。这些激动剂在2型糖尿病啮齿动物模型中表现出抗糖尿病活性。研究集中在N-芳基取代基的结构活性关系上,揭示出对于维持PPARγ活性仅容忍N-2-苯甲酰基苯基基团中的适度变化(Cobb et al., 1998)。

铼催化合成三唑基脚手架

5-氨基-1,2,3-三唑-4-羧酸,与5-苯基噁唑-2-羧酸结构相关,已用于基于三唑脚手架的肽类似物或生物活性化合物的制备。这项研究已经导致了使用铼催化的N-Boc炔酰胺与叠氮化合物的环加成反应的协议的开发,产生了这种三唑氨基酸的受保护版本,以供进一步应用(Ferrini et al., 2015)。

光反应化合物的合成

对各种芳基噁唑烯的光重排研究,包括苯基噁唑烯,为这些化合物的光解提供了见解。这项研究将光重排分为A型和B型,导致不同的光产物。这些研究增进了对苯基噁唑烯在光化学条件下行为及其在光化学中潜在应用的理解 (Maeda & Kojima, 1977)。

作用机制

Target of Action

The primary target of 5-Phenyloxazole-2-carboxylic acid is tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport.

Mode of Action

5-Phenyloxazole-2-carboxylic acid interacts with tubulin by inhibiting its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. By inhibiting tubulin polymerization, 5-Phenyloxazole-2-carboxylic acid can effectively halt cell division, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The inhibition of tubulin polymerization by 5-Phenyloxazole-2-carboxylic acid affects the cell cycle, particularly the G2/M phase . The G2/M phase is the stage of the cell cycle where mitosis (cell division) occurs. By disrupting tubulin polymerization, 5-Phenyloxazole-2-carboxylic acid prevents cells from properly forming the mitotic spindle, an essential component for chromosome segregation during cell division. This leads to cell cycle arrest at the G2/M phase .

Result of Action

The molecular effect of 5-Phenyloxazole-2-carboxylic acid’s action is the inhibition of tubulin polymerization, leading to disruption of microtubule formation . On a cellular level, this results in cell cycle arrest at the G2/M phase, preventing cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Action Environment

The action, efficacy, and stability of 5-Phenyloxazole-2-carboxylic acid can be influenced by various environmental factors. These may include the pH of the biological environment, the presence of other interacting molecules, and the temperature. For instance, the compound’s storage temperature is recommended to be between 2-8°C to maintain its stability

安全和危害

属性

IUPAC Name |

5-phenyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULGUYOVJXOPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylthieno[2,3-c]pyridine](/img/structure/B1642582.png)

![(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B1642605.png)

![[8-(Aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B1642607.png)

![(E)-3-(3,4-Dihydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B1642618.png)